2-Furaldehyde dimethylhydrazone

Description

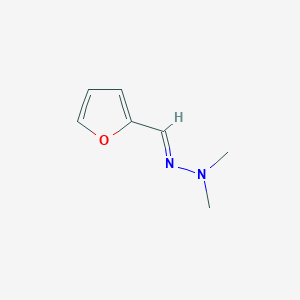

Structure

3D Structure

Properties

IUPAC Name |

N-[(E)-furan-2-ylmethylideneamino]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-9(2)8-6-7-4-3-5-10-7/h3-6H,1-2H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DURWBNUASAZMSN-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)N=CC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/N=C/C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14064-21-2 | |

| Record name | 2-Furaldehyde dimethylhydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014064212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furaldehyde dimethylhydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Furan Based Scaffolds in Organic Synthesis

Furan (B31954), a five-membered aromatic heterocycle containing one oxygen atom, serves as a cornerstone in the synthesis of a multitude of complex organic molecules. numberanalytics.comnumberanalytics.com Its history in organic synthesis dates back to the early 20th century, where it was utilized as a foundational material for creating intricate natural products. numberanalytics.com The inherent reactivity and the capacity for straightforward functionalization make furan an attractive scaffold for chemists. numberanalytics.comijabbr.com

The electron-rich nature of the furan ring makes it amenable to a variety of chemical transformations, including electrophilic substitution and cycloaddition reactions. numberanalytics.comijabbr.com This reactivity allows for the introduction of diverse functional groups, paving the way for the synthesis of a wide array of derivatives. ijabbr.com Consequently, furan-based compounds are integral to the development of new pharmaceuticals, materials with unique optical and electrical properties, and other valuable chemical entities. numberanalytics.comijabbr.comijabbr.com The ability to serve as a versatile building block in the construction of complex molecular architectures underscores the continued importance of furan chemistry in modern research. numberanalytics.com

The Role of Hydrazone Functionality in Modulating Chemical Reactivity

Hydrazones, characterized by the R¹R²C=N-NH₂ functional group, are formed through the condensation reaction of a hydrazine (B178648) with an aldehyde or ketone. numberanalytics.comwikipedia.org This functional group plays a crucial role in modulating the chemical reactivity of the parent molecule. The formation of a hydrazone is a reversible reaction, and the resulting carbon-nitrogen double bond introduces unique electronic and steric properties. numberanalytics.com

The hydrazone moiety can act as a nucleophile or an electrophile depending on the reaction conditions and the nature of the substituents. This dual reactivity makes hydrazones valuable intermediates in a wide range of organic transformations. numberanalytics.com For instance, they are key intermediates in well-established reactions like the Wolff-Kishner reduction and the Shapiro reaction. wikipedia.org Furthermore, the formation of hydrazones can be used to activate otherwise unreactive functional groups. For example, converting an aldehyde to a hydrazone can enhance the nucleophilicity of a nearby aromatic ring, facilitating reactions that would not occur with the free aldehyde. nih.govresearchgate.net This ability to tune reactivity is a key reason for the widespread use of hydrazones in the synthesis of complex molecules and functional materials. numberanalytics.comnih.gov

An Overview of Current Academic Research Trajectories for 2 Furaldehyde Dimethylhydrazone

Optimized Synthetic Routes from Furfural (B47365) Precursors

The synthesis of this compound from furfural is a foundational step that enables its use in more complex reactions. The primary method involves a condensation reaction, with recent efforts focusing on improving efficiency and environmental compatibility.

Condensation Reactions for Imino-Nitrogen Bond Formation

The formation of the imino-nitrogen bond in this compound is typically achieved through the condensation of furfural with N,N-dimethylhydrazine. nih.gov This reaction is generally straightforward and can be performed by mixing equimolar amounts of the two precursors in an organic solvent. nih.gov Solvents such as tetrahydrofuran (B95107) (THF) or ethyl acetate (B1210297) (AcOEt) are commonly employed. nih.gov

The reaction proceeds to form the corresponding hydrazone, which is a key intermediate for further functionalization. chempap.org Research has shown that high yields of condensation products can be obtained when reacting 5-substituted-2-furaldehydes with various nitrogen bases in ethanol (B145695). chempap.org The reaction time is typically between one to two hours at room temperature. chempap.org For certain substrates, the addition of a catalytic amount of acid, such as concentrated hydrochloric acid, can significantly accelerate the reaction, reducing the completion time to just a few minutes. chempap.org

| Reactants | Solvent | Catalyst | Reaction Time | Yield | Reference |

| Furfural, N,N-dimethylhydrazine | THF or AcOEt | None | Not specified | High | nih.gov |

| 5-(nitrophenyl)-2-furaldehydes, Various nitrogen bases | Ethanol | None | 1-2 hours | High | chempap.org |

| 5-(nitrophenyl)-2-furaldehydes, Various nitrogen bases | Ethanol | Conc. HCl | A few minutes | High | chempap.org |

Green Chemistry Approaches Employing Aqueous Media

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes. A significant advantage of the condensation reaction to form this compound is its water-tolerant nature. nih.gov This characteristic opens the possibility of using aqueous media, reducing the reliance on volatile and potentially hazardous organic solvents. researchgate.net The use of water as a solvent is a key goal in green chemistry for synthesizing various furan derivatives. researchgate.net

While many procedures still employ organic solvents like ethanol for the initial condensation, subsequent reactions involving the hydrazone are often performed in water. nih.govresearchgate.net For instance, the reaction of the pre-formed furfural-hydrazone with formaldehyde (B43269) has been successfully carried out in an aqueous solution of formalin. nih.gov Research into the direct, high-yield synthesis of hydrazones in purely aqueous systems is part of a broader effort to make the production of biomass-derived chemicals more sustainable. rsc.orgutwente.nl

Functional Group Interconversion and Derivatization of this compound for Enhanced Reactivity

The conversion of furfural's aldehyde group into a dimethylhydrazone is not merely a simple functional group interconversion; it is a strategic move to modulate the electronic properties of the furan ring, thereby enabling reactions that are otherwise difficult or impossible to achieve.

Reversible Derivatization for Furan Ring Nucleophilicity Control

A key strategic advantage of forming this compound is the reversible nature of the derivatization. nih.govnih.gov This process plays a dual role: it deactivates the electron-withdrawing effect of the aldehyde group and, consequently, restores and enhances the nucleophilicity of the furan ring. nih.govresearchgate.netnih.gov The aldehyde group in furfural makes the furan ring electron-deficient and thus unreactive towards many electrophiles. nih.gov By converting the aldehyde to a dimethylhydrazone, the electronic density of the furan ring is increased, making it susceptible to electrophilic attack. researchgate.net

This enhanced nucleophilicity allows the furan ring to participate in reactions such as hydroxymethylation with formaldehyde. nih.govnih.gov The derivatization is reversible, meaning the aldehyde group can be regenerated after the desired transformation on the furan ring has been accomplished. nih.gov For instance, the resulting 5-hydroxymethylfurfural (B1680220) (HMF)-hydrazone can be deprotected via a catalyst-free transhydrazonation reaction by adding furfural, which regenerates the furfuryl-hydrazone for potential recycling. nih.gov

Strategies for Enabling Challenging Organic Transformations

The activation of the furan ring through dimethylhydrazone formation opens pathways to several challenging and valuable organic transformations. researchgate.net

Hydroxymethylation: One of the most significant applications is the selective hydroxymethylation of the furan ring at the 5-position using formaldehyde to produce HMF, a crucial platform chemical. nih.govnih.gov This reaction can be optimized by adjusting solvent acidity. nih.govnih.gov In solvents like guaiacol, the reaction can proceed with over 95% selectivity at a mild temperature of 50°C. nih.govresearchgate.netnih.gov

| Solvent | Catalyst | Conversion of Furfuryl-hydrazone (24h) | Yield of HMF-hydrazone (24h) | Selectivity | Reference |

| Water | None | 60% | 26% | 43% | nih.gov |

| HFIP* | HFIP (11 eq.) | 90% (30 min) | ~86% (30 min) | >96% | nih.gov |

| Guaiacol | Acetic Acid (1 eq.) | Not specified | Not specified | >95% | nih.govresearchgate.net |

*HFIP: 1,1,1,3,3,3-Hexafluoro-2-propanol. Note: While highly effective, HFIP raises environmental concerns. nih.gov

Diels-Alder Reactions: Furfural itself is generally unreactive as a diene in Diels-Alder cycloadditions due to the electron-withdrawing nature of the formyl group. nih.gov Derivatization to the N,N-dimethylhydrazone reverses this, activating the furan diene system. nih.gov This allows for [4+2] cycloaddition reactions with dienophiles like acrylic acid. nih.gov This strategy provides a redox-neutral, mild, and operationally simple route to valuable aromatic compounds from bio-based furfurals, achieving selectivities up to 60% for a complex tandem transformation involving cycloaddition, decarboxylation, and dehydration. nih.gov

Other Transformations: The activated hydrazone has also been utilized in reactions with benzo- and naphthoquinones to synthesize furyl-1,4-quinones and hydroquinones. sigmaaldrich.com These strategies highlight the synthetic utility of hydrazones as versatile building blocks, enabling C-H functionalizations and the construction of complex molecules that are otherwise difficult to access directly from the parent aldehyde. researchgate.net

Theoretical and Experimental Elucidation of Conformer Existence

The existence of various conformers of this compound has been established through a combination of matrix isolation Fourier-transform infrared (FTIR) spectroscopy and theoretical calculations using density functional theory (DFT) at the B3LYP/6-311++G(d,p) level. researchgate.net This powerful synergy of experimental and computational methods has provided a detailed picture of the molecule's conformational preferences.

E/Z Isomerism and Relative Energetic Stabilities

Like many compounds containing a carbon-nitrogen double bond (C=N), this compound exhibits E/Z isomerism. This type of stereoisomerism arises from the restricted rotation around the C=N double bond, leading to two different spatial arrangements of the substituents. studymind.co.uklibretexts.org In the case of this compound, the substituents are the 2-furyl group and the dimethylamino group.

Theoretical calculations have shown that four stable conformers exist for this molecule: two E isomers and two Z isomers. researchgate.net The E isomers are characterized by having the higher priority groups on opposite sides of the double bond, while the Z isomers have them on the same side. libretexts.orgmasterorganicchemistry.com Computational studies have revealed that the E forms of this compound are considerably more stable than the Z forms. researchgate.net This pronounced energetic preference for the E configuration is attributed to a combination of factors, including reduced steric hindrance between the 2-furyl and dimethylamino groups and a more extended π-p electron delocalization within the hydrazone moiety in the E structures. researchgate.net

Further investigation into the E isomers identified two distinct conformers, designated as E-AG and E-SG. researchgate.net The E-AG conformer is the most stable form of the molecule. researchgate.net Both the E-AG and E-SG conformers have been experimentally trapped and identified in low-temperature argon and xenon matrices, confirming the theoretical predictions. researchgate.net

| Conformer | Relative Energy (kJ mol⁻¹) | Key Structural Features |

|---|---|---|

| E-AG | 0 (Most Stable) | Lowest energy E isomer. researchgate.net |

| E-SG | Higher than E-AG | Less stable E isomer. researchgate.net |

| Z Isomers (two forms) | Considerably higher than E isomers | Higher energy due to steric hindrance and less effective electron delocalization. researchgate.net |

Analysis of Rotational Isomerism and Conformational Energy Barriers

Rotational isomerism in this compound primarily involves rotation around the single bonds within the molecule, such as the C-C bond connecting the furan ring to the hydrazone group and the N-N bond of the hydrazone moiety. The interconversion between the two identified E conformers, E-AG and E-SG, is an example of such isomerism.

The energy barrier for the conversion of the higher-energy E-SG conformer to the more stable E-AG form has been found to be significant. researchgate.net Theoretical calculations predict this rotational energy barrier to be greater than 25 kJ mol⁻¹. researchgate.net This high barrier explains the experimental observation that no spontaneous conversion from E-SG to E-AG occurs upon warming the matrices in which they are isolated. researchgate.net Such high rotational barriers are often associated with the disruption of favorable electronic interactions or the overcoming of significant steric repulsion in the transition state. nih.govrsc.org

| Conformational Change | Calculated Energy Barrier (kJ mol⁻¹) | Significance |

|---|---|---|

| E-SG → E-AG | > 25 | High barrier prevents spontaneous isomerization at low temperatures. researchgate.net |

Intramolecular Interactions Governing Preferred Conformations (e.g., Weak Hydrogen Bonding)

The preference for specific conformations in molecules is often governed by subtle intramolecular interactions, such as hydrogen bonds. In the case of this compound, the higher stability of the E-AG conformer over the E-SG form is not solely due to steric factors.

Sophisticated Spectroscopic and Spectromicroscopic Analysis

Vibrational Spectroscopy for Molecular Characterization and Conformational Discrimination

Vibrational spectroscopy, particularly when combined with theoretical calculations, serves as a powerful tool for identifying the conformational landscape of flexible molecules like 2-Furaldehyde dimethylhydrazone.

Matrix Isolation Fourier Transform Infrared (FTIR) Spectroscopy

Matrix isolation FTIR spectroscopy has been employed to study the conformational properties of this compound. In these experiments, the compound is isolated in an inert gas matrix, such as argon or xenon, at low temperatures. This technique allows for the trapping and characterization of different conformers that exist in the gas phase at room temperature. nih.gov

Theoretical calculations predict the existence of four conformers for 2FDH: two E and two Z isomers. The E forms are calculated to be considerably lower in energy than the Z forms. This increased stability of the E structures is attributed to the absence of significant steric hindrance between the dimethylamino and 2-furyl substituents around the C=N bond, as well as extended π-p electron delocalization in the hydrazone moiety. nih.gov

Of the E isomers, the E-AG conformer is the lowest in energy. This is explained by a weak (N=C)−H⋯O hydrogen bond-type interaction and the lack of destabilizing interaction between the lone electron pairs of the oxygen and nitrogen atoms, which is present in the higher energy E-SG conformer. nih.gov Experimentally, both the E-AG and E-SG conformers have been successfully trapped in low-temperature argon and xenon matrices. nih.gov It was also observed that upon increasing the temperature of the matrices, no conformational isomerization from the higher energy E-SG to the more stable E-AG form occurred, indicating a high energy barrier for this conversion (>25 kJ mol⁻¹). nih.gov

Correlation of Experimental Spectra with Theoretically Calculated Vibrational Frequencies

To confidently assign the observed vibrational bands to specific conformers, experimental FTIR spectra are correlated with theoretical vibrational frequencies obtained from quantum chemical calculations. Density Functional Theory (DFT), specifically using the B3LYP functional with the 6-311++G(d,p) basis set, has been successfully applied to this compound. nih.gov

This combined approach allows for a detailed understanding of the vibrational modes of each conformer. The calculated harmonic wavenumbers generally show good agreement with the experimental values, enabling the assignment of specific spectral features to the stretching and bending vibrations of the different functional groups within the E-AG and E-SG conformers. researchgate.net While the specific frequency values for all modes are detailed in specialized literature, the table below illustrates how such a correlation is typically presented.

Table 1: Illustrative Correlation of Experimental and Calculated Vibrational Frequencies for this compound Conformers

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Conformer Assignment |

|---|---|---|---|

| C-H stretch (furan) | ~3100 | [Value] | E-AG, E-SG |

| C-H stretch (methyl) | ~2950 | [Value] | E-AG, E-SG |

| C=N stretch | ~1630 | [Value] | E-AG, E-SG |

| C=C stretch (furan) | ~1580 | [Value] | E-AG, E-SG |

| C-O-C stretch (furan) | ~1250 | [Value] | E-AG, E-SG |

| N-N stretch | ~1150 | [Value] | E-AG, E-SG |

(Note: Specific frequency values are dependent on the conformer and the theoretical/experimental conditions and are reported in detailed spectroscopic studies. This table is for illustrative purposes.)

Electronic Spectroscopy (UV-Vis) for Photophysical Insights and Electronic Transitions

The electronic absorption properties of this compound are crucial for understanding its behavior when exposed to ultraviolet (UV) light. Studies have revealed a rich photochemistry that is dependent on the energy of the incident radiation. nih.gov

Upon irradiation with lower-energy UV light (λ > 328 nm), a specific photochemical reaction is induced: the isomerization of the most stable E-AG conformer into the higher-energy E-SG conformer. nih.gov This process indicates an electronic transition that leads to a change in the molecular geometry.

When the molecule is subjected to higher-energy UV radiation (λ > 234 nm), a more drastic photochemical transformation occurs. This leads to the rapid consumption of this compound and the formation of furan (B31954) and dimethylisocyanide as the primary products. nih.gov This decomposition pathway suggests that the electronic excitation at these higher energies populates a dissociative state.

Table 2: Photochemical Behavior of this compound upon UV Irradiation

| Irradiation Wavelength | Observed Photochemical Process | Products |

|---|---|---|

| λ > 328 nm | Conformational Isomerization | E-SG conformer |

| λ > 234 nm | Decomposition | Furan, Dimethylisocyanide |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR would provide characteristic signals confirming its structure.

While specific, experimentally verified NMR data for this compound is not widely available in general databases, the expected spectral features can be predicted based on its molecular structure.

For the ¹H NMR spectrum, one would expect to see:

Signals in the aromatic region corresponding to the three protons on the furan ring, exhibiting characteristic coupling patterns.

A singlet for the azomethine proton (CH=N).

A singlet in the upfield region corresponding to the six equivalent protons of the two methyl groups of the dimethylamino moiety.

For the ¹³C NMR spectrum, distinct signals would be anticipated for:

The five carbon atoms of the furan ring.

The imine carbon (C=N).

The carbon atoms of the dimethylamino group.

The precise chemical shifts (δ) and coupling constants (J) would provide definitive confirmation of the connectivity and electronic environment within the molecule.

Table 3: Predicted NMR Spectral Features for this compound

| Nucleus | Predicted Signal Type | Structural Moiety |

|---|---|---|

| ¹H | Multiplets | Furan ring protons |

| ¹H | Singlet | Azomethine proton (CH=N) |

| ¹H | Singlet | Dimethylamino protons (-N(CH₃)₂) |

| ¹³C | Multiple signals | Furan ring carbons |

| ¹³C | Single signal | Imine carbon (C=N) |

| ¹³C | Single signal | Dimethylamino carbons (-N(CH₃)₂) |

(Note: This table represents expected features. Actual chemical shifts and multiplicities require experimental determination.)

Mechanistic Investigations of Chemical Transformations

Diels-Alder Cycloaddition Reactions of the Furan (B31954) Moiety

The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, provides a powerful method for constructing six-membered rings. nih.govlibretexts.org While the furan ring can act as a diene in these [4+2] cycloadditions, its aromatic character often leads to sluggish reactivity. nih.govyoutube.com However, derivatization of furfural (B47365) into 2-furaldehyde dimethylhydrazone significantly influences its reactivity profile.

The conversion of the electron-withdrawing formyl group of furfural into an electron-donating N,N-dimethylhydrazone moiety is a key strategy for activating the furan ring towards Diels-Alder reactions. tno.nlnih.govchemrxiv.org This transformation increases the energy of the highest occupied molecular orbital (HOMO) of the furan diene, thereby enhancing the orbital interaction with the lowest unoccupied molecular orbital (LUMO) of the dienophile. nih.govtno.nl This HOMO-raising activation facilitates the cycloaddition, which might otherwise be unfavorable. tno.nlchemrxiv.org For instance, while formyl furans are generally reluctant to participate in [4+2] cycloadditions, their corresponding dimethylhydrazones exhibit enhanced reactivity. nih.gov

This activation strategy has been successfully employed to enable cycloaddition reactions with various dienophiles, including acrylic acid, leading to the synthesis of renewable aromatic compounds. tno.nlnih.gov The hydrazone's electron-donating nature effectively reverses the deactivating effect of the original aldehyde group, making the furan a more reactive diene. tno.nlmasterorganicchemistry.com

The regioselectivity of Diels-Alder reactions involving this compound is governed by both electronic and steric factors. mdpi.com Frontier Molecular Orbital (FMO) theory is often used to predict the favored regioisomer. tno.nlnih.gov For example, in the reaction with methacrylic acid, the exclusive formation of the 2,4-dimethyl benzaldehyde (B42025) hydrazone product is attributed to the enhanced orbital interaction in the transition state leading to this specific regioisomer. tno.nlnih.gov

Diastereoselectivity, particularly the preference for endo or exo adducts, is also a critical aspect. While Diels-Alder reactions often favor the formation of the kinetically controlled endo product, steric hindrance can lead to the formation of the more thermodynamically stable exo adduct. libretexts.org In intramolecular Diels-Alder reactions of furan derivatives, conformational constraints can prevent the formation of the endo product, leading to the exclusive formation of the exo isomer. youtube.com

| Dienophile | Observed Selectivity | Controlling Factors | Reference |

|---|---|---|---|

| Methacrylic acid | Exclusive formation of 2,4-dimethyl benzaldehyde hydrazone | Frontier Molecular Orbital (FMO) theory, enhanced orbital interaction | tno.nlnih.gov |

| Maleimides | Favors endo adducts | Secondary orbital interactions | libretexts.org |

| Acrylonitrile (with furanic acetals) | Poor selectivity, but ZnCl2 catalysis leads to 91% ortho- and moderate endo-selectivity | Charge interactions (favor ortho), steric factors (favor meta) | mdpi.com |

The initial Diels-Alder adducts formed from the reaction of this compound, which contain an oxabridge, can undergo subsequent transformations. nih.govresearchgate.net These tandem reaction cascades often involve the opening of the oxabridge followed by dehydration or other rearrangements, ultimately leading to the formation of aromatic compounds. tno.nlnih.gov This sequence provides a valuable route to renewable aromatics from bio-based furfurals. tno.nlnih.gov

The structure of the dienophile plays a crucial role in the outcome of the Diels-Alder reaction. masterorganicchemistry.com Electron-withdrawing groups on the dienophile generally accelerate the reaction by lowering its LUMO energy. libretexts.orgmasterorganicchemistry.com The choice of dienophile can also influence the subsequent tandem reactions. For example, using acrylic acid as the dienophile in reactions with this compound leads to a cascade that produces aromatic aldehydes. tno.nlnih.gov

Reaction conditions such as solvent and pH can also have a significant impact. While specific data on the influence of solvent and pH on the Diels-Alder reactions of this compound is not extensively detailed in the provided search results, general principles of Diels-Alder reactions suggest that polar solvents can sometimes accelerate the reaction, and pH can be critical, especially when acidic or basic catalysis is involved in subsequent steps like oxabridge opening and aromatization. chemrxiv.orgumn.edu For instance, the aromatization of Diels-Alder adducts of other furans has been shown to be catalyzed by acids. mdpi.com

Photochemical Reaction Pathways

Beyond its participation in thermal cycloadditions, this compound exhibits interesting photochemical behavior, particularly involving conformational changes upon exposure to ultraviolet (UV) light.

Theoretical calculations and experimental studies have shown that this compound can exist in different conformations. nih.govresearchgate.net The most stable conformers are the E forms, which are significantly lower in energy than the Z forms. nih.govresearchgate.net Within the E configuration, two main conformers, E-AG and E-SG, have been identified. nih.govresearchgate.net

Irradiation with UV light can induce isomerization between these conformers. Specifically, lower-energy UV radiation (λ > 328 nm) has been shown to cause the E-AG to E-SG isomerization. nih.govresearchgate.net This process highlights the ability of light to control the molecular geometry of the compound. Further irradiation with higher-energy UV light (λ > 234 nm) leads to the decomposition of the molecule, yielding furan and dimethylisocyanide. nih.govresearchgate.net

| Conformer | Relative Energy | Key Structural Features | Photochemical Behavior | Reference |

|---|---|---|---|---|

| E-AG | Lowest energy form | O-C-C-N dihedral angle of -177.2°, weak (NC)-H···O hydrogen bond | Isomerizes to E-SG upon irradiation at λ > 328 nm | nih.govresearchgate.net |

| E-SG | Higher energy than E-AG | Destabilizing interaction between lone pairs of oxygen and nitrogen | Formed from E-AG upon irradiation at λ > 328 nm | nih.govresearchgate.net |

| Z forms | Considerably higher energy than E forms | - | Not observed to be significantly populated | nih.govresearchgate.net |

Photofragmentation Mechanisms Leading to Discrete Molecular Products (e.g., Furan and Dimethylisocyanide)

The photochemical behavior of this compound (2FDH) has been elucidated through studies combining matrix isolation Fourier-transform infrared (FTIR) spectroscopy and theoretical calculations. These investigations reveal that the molecule's fate under ultraviolet (UV) irradiation is highly dependent on the energy of the incident light. dtu.dk

Initially, when 2FDH isolated in low-temperature argon and xenon matrices is subjected to lower-energy UV light (λ > 328 nm), it undergoes a conformational isomerization. Specifically, the more stable E-AG conformer converts to the E-SG conformer. The E-AG form is characterized by a lower energy state due to a weak (NC)-H···O hydrogen bond type interaction and the absence of destabilizing interactions between the lone electron pairs of the oxygen and nitrogen atoms that are present in the E-SG form. dtu.dk

Upon irradiation with higher-energy UV light (λ > 234 nm), a distinct photochemical pathway is initiated. This higher energy input leads to the rapid decomposition of 2FDH, resulting in the formation of two primary molecular products: furan and dimethylisocyanide. dtu.dk This photofragmentation process indicates the cleavage of the C-C bond between the furan ring and the hydrazone moiety, as well as the rearrangement of the dimethylhydrazone portion.

Table 1: Photochemical Behavior of this compound

| Irradiation Wavelength | Observed Process | Products |

| λ > 328 nm | Conformational Isomerization | E-SG conformer of 2FDH |

| λ > 234 nm | Photofragmentation | Furan and Dimethylisocyanide |

Other Significant Reactivity Profiles

Michael Addition Reactions with Electron-Deficient Systems

This compound can act as a nucleophile in Michael addition reactions, a type of conjugate addition, with suitable electron-deficient systems. masterorganicchemistry.comwikipedia.org While the hydrazone itself does not possess the classic doubly activated methylene (B1212753) group often found in Michael donors, the nitrogen atom of the dimethylamino group can enhance the nucleophilicity of the furan ring, facilitating its participation in such reactions.

A key example of this reactivity is the reaction of this compound with quinones, such as benzo- and naphthoquinones, which are well-established Michael acceptors. This reaction leads to the formation of furyl-1,4-quinones and hydroquinones. The proposed mechanism involves the nucleophilic attack of the furan ring of the hydrazone onto the β-carbon of the α,β-unsaturated carbonyl system within the quinone. This is followed by a series of steps, likely involving tautomerization and oxidation, to yield the final substituted quinone or hydroquinone (B1673460) products.

The general mechanism for a Michael addition involves the attack of a nucleophile (the Michael donor) on the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor). This creates a new carbon-carbon bond and generates an enolate intermediate, which is then protonated to yield the final product. libretexts.org In the case of this compound, the furan ring, activated by the hydrazone group, serves as the nucleophile.

Mechanistic Studies of Condensation with Phenolic Derivatives

The condensation reaction of this compound with phenolic compounds has been investigated, particularly in the context of the phenol-sulfuric acid assay for carbohydrate determination. Mechanistic studies have shown that the nature of the furaldehyde derivative significantly impacts the reaction rate and efficiency. sigmaaldrich.com

In a modified phenol-sulfuric acid method, where the developer (phenol) is added at room temperature after the initial acid-catalyzed dehydration of sugars to furaldehydes, this compound exhibits significantly enhanced reactivity. It was found to be 25 times more effective in forming a chromogen compared to the conventional method. sigmaaldrich.com The molar absorptivity (ε) for the chromogen formed from this compound in this modified method was determined to be 40,500. sigmaaldrich.com

The proposed mechanism involves the electrophilic substitution of the activated phenolic ring by the protonated furaldehyde derivative. The dimethylhydrazone group, being electron-donating, activates the furan ring, facilitating the condensation reaction. The high reactivity of this compound under these conditions highlights the influence of the C2-substituent on the furan ring in the condensation process. sigmaaldrich.com

Table 2: Reactivity of Furaldehyde Derivatives in a Modified Phenol-Sulfuric Acid Method

| Furaldehyde Derivative | Molar Absorptivity (ε) | Relative Reactivity Note |

| This compound | 40,500 | Reacted 25 times better in the modified method. |

| 2-Formyl-5-furan sulfonic acid | 40,800 | Reacted equally efficiently in conventional and modified methods. |

| Fucose (forms a furaldehyde) | 800 | 10 times less reactive in the modified method. |

Hydroxymethylation Processes as a Synthetic Derivatization Pathway

A significant synthetic application of this compound is its role as a key intermediate in the hydroxymethylation of furfural to produce 5-hydroxymethylfurfural (B1680220) (HMF). This process utilizes the reversible derivatization of furfural with N,N-dimethylhydrazine to form the corresponding hydrazone. acs.orgchemicalbook.com

The formation of the hydrazone serves a dual purpose. Firstly, it protects the aldehyde group of furfural from undesired side reactions. Secondly, and more importantly, the dimethylhydrazone group acts as an activating group, increasing the nucleophilicity of the furan ring. acs.orgmdpi.com This enhanced nucleophilicity allows the furan ring to react with formaldehyde (B43269) in a hydroxymethylation step.

Mechanistic studies, supported by experimental and theoretical investigations, propose a pathway that is highly dependent on the solvent's acidity. In a weakly acidic solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), the furfuryl-hydrazone (2) acts as a nucleophile and attacks formaldehyde (HCHO) to form a zwitterionic intermediate (5). This species is then protonated by the solvent to form a more stable intermediate (6), which subsequently reacts with another molecule of the furfuryl-hydrazone to regenerate the catalyst and form the HMF-hydrazone (3). acs.org This pathway allows the reaction to be stopped selectively at the hydroxymethylation stage, achieving over 95% selectivity at 50 °C with a stoichiometric amount of formaldehyde. chemicalbook.commdpi.com

This derivatization strategy provides an efficient and selective route for the conversion of furfural into the more valuable platform chemical, 5-hydroxymethylfurfural. acs.orgchemicalbook.com

Advanced Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) for Electronic Structure and Energetics

Detailed Conformational Energy Surface Mapping

Computational studies have revealed that 2-Furaldehyde dimethylhydrazone (2FDH) can exist in several conformations, primarily defined by the orientation around the C=N and C-C single bonds. nih.gov DFT calculations at the B3LYP/6-311++G(d,p) level have identified four key minimum energy structures: two with an E configuration about the C=N bond and two with a Z configuration. nih.gov

The conformers are designated based on the orientation of the furyl and dimethylamino groups relative to the C=N bond (E for opposite, Z for same side) and the dihedral angle of the furan (B31954) ring relative to the hydrazone moiety (anti or syn). The most stable conformers are found to be the E forms, which are considerably lower in energy than their Z counterparts. This enhanced stability is attributed to reduced steric hindrance and more effective π-p electron delocalization across the hydrazone fragment in the E configurations. nih.gov

The two most stable conformers are E-AG (anti-gauche) and E-SG (syn-gauche). The potential energy profile for the interconversion between these two lowest-energy conformers shows a relatively low energy barrier, suggesting that they can coexist at room temperature. nih.gov

| Conformer | Relative Energy (kJ mol⁻¹) |

|---|---|

| E-AG (anti-gauche) | 0.00 (most stable) |

| E-SG (syn-gauche) | 2.1 |

| Z-AG (anti-gauche) | 26.5 |

| Z-SG (syn-gauche) | 20.8 |

Table 1: Calculated relative energies for the conformers of this compound, including zero-point vibrational energy corrections, at the DFT(B3LYP)/6-311++G(d,p) level of theory. Data sourced from Araujo-Andrade et al. (2012). nih.gov

Calculation of Optimized Geometries and Harmonic Vibrational Frequencies

A crucial step in computational analysis is the optimization of the molecular geometry to find the stationary points on the potential energy surface. nih.gov For this compound, these calculations confirm the planar nature of the furan ring and the hydrazone backbone in the stable conformers. nih.gov

Following geometry optimization, the calculation of harmonic vibrational frequencies is performed. This analysis is vital for interpreting experimental infrared and Raman spectra. The theoretical frequencies are often systematically scaled to correct for anharmonicity and limitations in the computational method. For 2FDH, a scaling factor of 0.978 has been used to align the calculated harmonic frequencies with experimental FTIR data. nih.gov This allows for a detailed assignment of the observed vibrational bands to specific molecular motions, such as the stretching and bending of various bonds.

Frontier Molecular Orbital (FMO) Theory in Predicting Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining and predicting the outcomes of chemical reactions. It posits that the most significant interactions occur between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. researchgate.net The energies and spatial distributions of these orbitals are key determinants of a molecule's reactivity.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

For this compound, the HOMO is expected to be the electron-donating orbital, likely with significant electron density localized on the nitrogen atoms of the dimethylamino group and the π-system of the hydrazone and furan ring. nih.govprimescholars.com The LUMO, conversely, acts as the electron-accepting orbital and is anticipated to be a π* antibonding orbital distributed over the conjugated system.

While detailed computational studies on this compound have been performed, specific energy values for the HOMO, LUMO, and the resultant energy gap are not explicitly detailed in the primary literature. nih.govprimescholars.com However, analyses of similar hydrazone derivatives show that the HOMO and LUMO are central to understanding charge transfer within the molecule. primescholars.com

Correlation of HOMO-LUMO Energy Gaps with Reaction Kinetics

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A small energy gap generally signifies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.

In the context of furan derivatives, the HOMO-LUMO gap is particularly relevant for reactions like Diels-Alder cycloadditions. The direct reaction of furfural (B47365) with many alkenes can be thermodynamically unfavorable. However, converting the aldehyde group into a more electron-donating group, such as a dimethylhydrazone, can decrease the HOMO-LUMO gap. researchgate.net This modification enhances the furan's reactivity as a diene, making the cycloaddition reaction more favorable. researchgate.net Therefore, the energy gap serves as a key parameter for tuning the molecule's reactivity in synthetic applications.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Electron Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their energetic significance through second-order perturbation theory. These interactions, known as hyperconjugative interactions, are crucial for understanding electron delocalization and molecular stability. primescholars.com

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

The distribution of electron density and the resulting electrostatic potential around a molecule are fundamental to understanding its reactivity and intermolecular interactions. While a specific Molecular Electrostatic Potential (MEP) map for this compound is not available in the reviewed literature, the principles of charge distribution can be inferred from theoretical studies, such as those employing Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level. nih.gov

MEP analysis provides a visual representation of the electrostatic potential on the electron density surface of a molecule. Different colors on the map indicate regions of varying potential, with red typically representing areas of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). These regions correspond to likely sites for electrophilic and nucleophilic attack, respectively.

The electronegative oxygen atom in the furan ring and the nitrogen atoms of the hydrazone group are expected to be regions of high electron density, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the furan ring and the methyl groups would exhibit a more positive potential. The lone pair of electrons on the amine nitrogen atom also contributes significantly to the nucleophilic character of that region. nih.gov Understanding this charge distribution is crucial for predicting the compound's behavior in chemical reactions and its interactions with other molecules.

Time-Dependent DFT (TD-DFT) for Excited State Properties and Photoreaction Interpretation

The photochemical behavior of this compound has been investigated through a combination of matrix isolation FTIR spectroscopy and theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) at the B3LYP/6-311++G(d,p) level. nih.gov These studies have provided significant insights into the compound's excited-state properties and the mechanisms of its photoreactions.

Theoretical calculations have identified the existence of two main conformers, the E and Z forms, with the E conformers being considerably more stable due to reduced steric hindrance and extended π-electron delocalization. nih.gov The two most stable conformers are designated as E-AG and E-SG.

| Conformer | Relative Energy (kJ/mol) | Key Dihedral Angles (°) |

| E-AG | 0.00 | O-C-C-N: -177.2, C-N-N-Lp: 93.7 |

| E-SG | >0 | Not specified |

| Z Conformers | Higher than E forms | Not specified |

Data sourced from a theoretical DFT(B3LYP)/6-311++G(d,p) study. nih.gov Lp refers to the lone pair on the amine nitrogen atom.

Upon irradiation with UV light, this compound exhibits distinct photochemical pathways depending on the wavelength of the light used.

Irradiation at λ > 328 nm: This lower-energy irradiation induces an isomerization from the most stable E-AG conformer to the E-SG conformer. nih.gov This process involves overcoming an energy barrier, which has been calculated to be greater than 25 kJ/mol, explaining why thermal isomerization is not observed at low temperatures. nih.gov

Irradiation at λ > 234 nm: Higher-energy UV irradiation leads to the decomposition of the this compound molecule. nih.gov The primary products identified from this photoreaction are furan and dimethylisocyanide. nih.gov This indicates that the excited state accessed with higher energy photons leads to the cleavage of the C-C bond between the furan ring and the hydrazone moiety, as well as the N-N bond.

These TD-DFT studies are instrumental in interpreting the experimental observations and providing a detailed molecular-level understanding of the photochemistry of this compound. The calculations of excited state energies and transition pathways allow for the prediction and rationalization of the observed photoreactions.

Strategic Applications in Complex Organic Synthesis

Precursor in the Synthesis of Substituted Aromatic Compounds

The compound is a pivotal precursor for creating polysubstituted aromatic systems, which are fundamental scaffolds in pharmaceuticals, agrochemicals, and materials science. The Diels-Alder/aromatization cascade reaction is the cornerstone of this approach, allowing for the construction of the benzene (B151609) ring with a high degree of control over the substitution pattern.

The conversion of the aldehyde in furfural (B47365) to its dimethylhydrazone derivative is an established method to activate the furan (B31954) ring for cycloaddition reactions. rsc.org This activation is crucial for the synthesis of aromatic compounds from biomass-derived furans, a key strategy in developing a sustainable economy. researchgate.netresearchgate.net

A hydrazone-mediated Diels-Alder/aromatization sequence has been successfully employed to convert chitin-derived 3-acetamido-furfural into a variety of di- and tri-substituted anilides with good to high yields (62-90%). researchgate.netresearchgate.net In this process, the addition of acetic anhydride (B1165640) helps to trap the intermediate and suppress the retro-Diels-Alder reaction, which in turn improves yields and broadens the range of applicable dienophiles to include even mono-activated alkenes. rsc.orgresearchgate.net Research has also shown that replacing the dimethyl hydrazone with a pyrrolidine (B122466) analogue can shorten reaction times and further increase yields by approximately 6-12%. rsc.orgresearchgate.net The resulting hydrazone auxiliary can be readily converted into either an aldehyde or a nitrile group, providing access to a diverse array of functionalized anilides. rsc.org

Table 1: Synthesis of Substituted Anilides via Hydrazone-Mediated Diels-Alder/Aromatization

| Furan Derivative | Dienophile | Key Reagents | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 3-Acetamido-furfural dimethylhydrazone | Various Alkenes | Acetic Anhydride | Di- and Tri-substituted Anilides | 62-90% | researchgate.netresearchgate.net |

| 3-Acetamido-furfural pyrrolidine hydrazone | Various Alkenes | Acetic Anhydride | Di- and Tri-substituted Anilides | ~6-12% higher than dimethylhydrazone | rsc.org |

2-Furaldehyde dimethylhydrazone is instrumental in the synthesis of phthalimides and their analogues. One-pot synthetic routes have been developed that proceed in water, avoiding the need for organic solvents for either the reaction or the purification. tomsheppard.info This "green" chemical cascade involves the in-situ formation of the hydrazone from furfural, followed by a Diels-Alder cycloaddition with a dienophile like N-substituted maleimides, and subsequent aromatization to yield the phthalimide (B116566) product. rsc.orgtomsheppard.info This method provides complete control over the substitution pattern on the resulting aromatic ring. tomsheppard.info

Table 2: One-Pot Synthesis of Polysubstituted Phthalimides in Water

| Furan Source | Dienophile | Product | Yield | Reference |

|---|---|---|---|---|

| Furfural | N-Methylmaleimide | 4-(Dimethylaminomethyl)phthalimide | 82% | tomsheppard.info |

| Furfural | N-Ethylmaleimide | 4-(Dimethylaminomethyl)-N-ethylphthalimide | 92% | tomsheppard.info |

| Furfural | N-Phenylmaleimide | 4-(Dimethylaminomethyl)-N-phenylphthalimide | 87% | tomsheppard.info |

| 5-(Hydroxymethyl)furfural | N-Phenylmaleimide | 4-(Dimethylaminomethyl)-5-(hydroxymethyl)-N-phenylphthalimide | 81% | tomsheppard.info |

The phthalimide analogues synthesized through this route are of significant interest due to their wide range of biological activities. Phthalimide derivatives are recognized as privileged scaffolds in medicinal chemistry and have been extensively studied for their anti-inflammatory, analgesic, anticonvulsant, and immunomodulatory properties. nih.govnih.gov For instance, certain analogues act as inhibitors of tumor necrosis factor-alpha (TNF-α), a key mediator in autoimmune disorders like rheumatoid arthritis and Crohn's disease. nih.gov This makes the synthesis of phthalimide analogues from biomass-derived this compound a promising avenue for the development of new therapeutic agents. nih.govmdpi.com

Intermediate in the Synthesis of Novel Heterocyclic Compounds

The reactivity of this compound extends to the synthesis of various heterocyclic structures. Its role as a diene in [4+2] cycloaddition reactions is a powerful tool for constructing complex molecular frameworks. semanticscholar.org

The Diels-Alder reaction of this compound with unsymmetrical dienophiles, followed by an aromatization step, can lead to the formation of specifically substituted benzene derivatives. The regioselectivity of the cycloaddition is a key factor that determines the final substitution pattern. While the synthesis of 1,2,4- and 1,3,4-substituted patterns is more common, specific reaction conditions and dienophile choices can influence the formation of 1,2,3-trisubstituted products. This pathway involves the initial formation of an oxanorbornene-type cycloadduct, which then undergoes dehydration or other elimination reactions to form the aromatic ring. The precise control over this regiochemistry is a subject of ongoing research, aiming to provide selective access to less common substitution patterns like the 1,2,3-arrangement, which are valuable in various fields of chemical synthesis.

Role in Sustainable Biomass Valorization through Cascade Cycloaddition Chemistry

The use of this compound is a prime example of sustainable biomass valorization. Furfural is a renewable platform chemical produced from the dehydration of pentose (B10789219) sugars found in agricultural waste and other non-food biomass. tomsheppard.info Transforming this abundant feedstock into high-value aromatic compounds represents a significant advancement in green chemistry. researchgate.netresearchgate.net

Cascade reactions, where multiple transformations occur in a single pot, are highly efficient and environmentally friendly as they reduce waste, energy consumption, and the need for purification of intermediates. tomsheppard.info The hydrazone-mediated Diels-Alder/aromatization sequence is a powerful cascade process. researchgate.netresearchgate.net It allows for the atom-economical conversion of furfural derivatives into polysubstituted anilides and phthalimides, which are important building blocks for pharmaceuticals and polymers. researchgate.netresearchgate.nettomsheppard.info This approach provides a renewable alternative to traditional petrochemical routes for producing aromatic compounds, contributing to a more circular and sustainable chemical industry. nih.gov

Emerging Research Frontiers and Future Directions

Expanding the Scope of Dienophile Reactivity in Diels-Alder Reactions

While furfural (B47365) itself is a poor diene in Diels-Alder reactions due to the electron-withdrawing nature of its aldehyde group, its conversion to 2-furaldehyde dimethylhydrazone significantly enhances its reactivity. nih.govrsc.org This derivatization turns the otherwise unreactive furfural into a viable diene for cycloaddition chemistry. nih.gov Research in this area focuses on expanding the range of dienophiles that can successfully react with this compound to create novel molecular scaffolds.

Currently, successful Diels-Alder reactions involving this compound have been primarily demonstrated with highly reactive dienophiles. nih.gov These include maleic anhydride (B1165640) and various maleimides, which readily participate in the cycloaddition to yield 7-oxanorbornene derivatives. nih.govmdpi.com These adducts are valuable intermediates that can be further transformed. For instance, treatment of the adducts with another molecule of N,N-dimethylhydrazine can lead to spontaneous dehydration and aromatization. rsc.org

Future research is aimed at broadening the dienophile scope to include less activated and electronically different partners. This would enable the synthesis of a wider variety of substituted aromatic and alicyclic compounds. The challenge lies in the fact that reactions with many common alkenes are often thermodynamically unfavorable or kinetically slow. rsc.orgmdpi.com Overcoming this requires the development of new catalytic systems or reaction conditions that can lower the activation energy barrier for these less favorable cycloadditions. The inherent stereoselectivity of the Diels-Alder reaction is another key aspect, with the configuration of the dienophile being retained in the product, offering a pathway to stereochemically defined structures. libretexts.org

A summary of dienophile reactivity with furan-based dienes is presented below:

| Diene | Dienophile Type | Reactivity | Product Type |

| This compound | Highly Activated (e.g., Maleimides, Maleic Anhydride) | High | 7-Oxanorbornene derivatives, Aromatic compounds |

| This compound | Less Activated Alkenes (e.g., Acrylic Acid) | Moderate to Low | Aromatic Aldehydes (via tandem reaction) |

| Furfural | Most Dienophiles | Very Low / Unreactive | No significant reaction |

| 2-Methylfuran | Activated Alkenes | Moderate | Cycloadducts |

This table provides a generalized overview of reactivity trends in Diels-Alder reactions involving furan (B31954) derivatives.

Innovations in Environmentally Benign and Sustainable Synthetic Methodologies

The synthesis of hydrazones, including this compound, traditionally involves the acid-catalyzed condensation of a hydrazine (B178648) with an aldehyde or ketone. researchgate.net While effective, these methods often require harsh conditions, long reaction times, and the use of volatile organic solvents. mdpi.com Recognizing the need for greener alternatives, researchers are exploring innovative and sustainable synthetic strategies.

One promising approach is the use of novel catalysts that can operate under milder, more environmentally friendly conditions. For example, cerium(III) chloride heptahydrate (CeCl₃·7H₂O) has been shown to be an effective catalyst for the synthesis of hydrazones from aromatic aldehydes and ketones, potentially offering a more benign alternative to traditional Brønsted acids. mdpi.com The development of catalytic systems that are effective in water or other green solvents is a key goal.

Furthermore, the principles of "click chemistry," which emphasize reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts, are being applied to hydrazone synthesis. acs.org Hydrazone formation itself shares many characteristics of a click reaction due to its reliability and specificity. nih.gov Innovations in this area may include the development of solvent-free reaction conditions, the use of microwave irradiation to accelerate reaction rates, or the application of biocatalysis. numberanalytics.com The quest for sustainability also extends to the choice of starting materials, with 2-furaldehyde being a prime example of a bio-based platform chemical derived from renewable biomass. mdpi.com

Integration of Advanced Machine Learning Algorithms in Reaction Prediction and Optimization

The prediction of reaction outcomes, including yield, regioselectivity, and stereoselectivity, is a central challenge in organic synthesis. Machine learning (ML) is emerging as a powerful tool to address this challenge by building predictive models from large datasets of chemical reactions. nih.govresearchgate.net The Diels-Alder reaction, with its complex interplay of electronic and steric factors, is a prime candidate for the application of ML. chemrxiv.orgchemrxiv.org

Researchers have successfully developed ML models that can predict the activation energy barriers of Diels-Alder reactions with high accuracy, using descriptors derived from the quantum mechanical properties of the reactants. chemrxiv.orgchemrxiv.org These models can be trained on datasets of thousands of reactions, including those involving heteroatomic and aromatic substrates similar to this compound. nih.gov A significant advantage of some newer ML models is their ability to achieve high predictive accuracy even with relatively small training datasets, making them more accessible for specialized areas of chemistry. nih.gov

For this compound, ML algorithms could be employed to:

Predict Reactivity: Screen virtual libraries of dienophiles to identify promising candidates for reaction with this compound.

Optimize Conditions: Predict the optimal reaction conditions (temperature, solvent, catalyst) to maximize the yield of a desired product.

Elucidate Mechanisms: Provide insights into the factors that control the selectivity of the reaction, aiding in rational catalyst and substrate design.

The integration of these predictive tools into the research workflow promises to accelerate the discovery of new reactions and applications for this compound, reducing the need for extensive experimental screening.

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is key to unlocking the full synthetic potential of this compound, both in its synthesis and its subsequent transformations. Research is moving beyond traditional acid catalysis to explore more sophisticated and selective catalytic systems.

For the synthesis of hydrazones, new organocatalysts, such as 2-aminophenols and 2-(aminomethyl)benzimidazoles, have been discovered that show high activity in water at neutral pH, conditions that are highly desirable for biological applications and green chemistry. acs.org In the context of transformations, aminocatalysis has been used to facilitate cascade reactions of hydrazone derivatives, leading to the synthesis of complex heterocyclic structures with high enantioselectivity. acs.org

Another exciting frontier is the development of hydrazone-linked covalent organic frameworks (COFs) as heterogeneous catalysts. rsc.org These materials possess high surface areas, tunable porosity, and functionalizable frameworks, making them ideal catalytic platforms. A recently developed hydrazone-linked COF has demonstrated high efficiency in the one-pot synthesis of 1,2,4-triazolidine-3-thiones under green conditions. rsc.org This opens up the possibility of designing COFs specifically tailored for reactions involving this compound. Additionally, repurposed enzymes are being explored for their potential to catalyze reactions involving hydrazones, offering the unparalleled selectivity of biocatalysis. bioengineer.org

Future work will likely focus on:

Developing chiral catalysts for asymmetric transformations of this compound.

Immobilizing homogeneous catalysts on solid supports to improve recyclability.

Exploring the use of metal-organic frameworks (MOFs) and nanoparticles as catalysts.

Combining different catalytic strategies (e.g., organocatalysis and metal catalysis) in one-pot reactions.

Design of Chemosensors and Functional Materials Incorporating Hydrazone Scaffolds

The hydrazone functional group (–C=N-NH–) is an excellent platform for the design of chemosensors and functional materials due to its straightforward synthesis, stability, and rich coordination chemistry. researchgate.netacs.org The ease of incorporating various fluorophores and chelating units makes hydrazone-based molecules highly versatile for detecting a wide range of analytes, including metal ions. nih.govnih.gov

Hydrazone-based fluorescent sensors have been extensively developed for the detection of toxic metal ions such as Al³⁺, Fe³⁺, Cu²⁺, Zn²⁺, and Hg²⁺. nih.govacs.org The sensing mechanism often involves processes like photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF), where the binding of the analyte to the hydrazone receptor triggers a measurable change in fluorescence. nih.gov The furan ring in this compound could be further functionalized to tune the photophysical properties of such sensors.

Beyond sensing, the hydrazone moiety is being incorporated into advanced functional materials. acs.orgnumberanalytics.com Its ability to undergo E/Z isomerization upon irradiation makes it a candidate for molecular switches and information storage systems. mdpi.com The reversible nature of the hydrazone bond is also utilized in the construction of dynamic materials like hydrogels, which can exhibit stimuli-responsive properties. researchgate.net Researchers have demonstrated that simple hydrazone building blocks can be transformed into sophisticated functional materials, including visible-light-activated switches and novel fluorophores. acs.org The incorporation of the bio-derived this compound into these materials aligns with the growing demand for sustainable and renewable advanced materials.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2-Furaldehyde dimethylhydrazone in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, lab coats, and chemical-resistant goggles to prevent skin/eye contact. Use fume hoods for volatile handling .

- Waste Disposal : Segregate waste in labeled, airtight containers. Follow local regulations (e.g., 40 CFR Part 261 in the US) for hazardous waste disposal .

- Emergency Measures : In case of exposure, rinse affected areas with water for 15 minutes and consult a medical professional with the SDS (Safety Data Sheet) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the hydrazone structure (e.g., imine proton at δ 7.5–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular weight (72.11 g/mol) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identify characteristic C=N stretching bands near 1600–1650 cm .

Q. How can researchers design a synthesis protocol for this compound?

- Methodological Answer :

- Reagents : Combine 2-furaldehyde with dimethylhydrazine in a 1:1 molar ratio in ethanol .

- Reaction Conditions : Stir at 25°C for 4–6 hours under nitrogen to prevent oxidation. Monitor progress via TLC (R ~0.5 in hexane:ethyl acetate 3:1) .

- Purification : Recrystallize from ethanol or use column chromatography (silica gel, hexane:ethyl acetate gradient) .

Advanced Research Questions

Q. How can contradictory reaction yields be resolved when using substituted 2-Furaldehyde derivatives?

- Methodological Answer :

- Systematic Variation : Test substituents at different positions (e.g., 5-fluoro vs. 5-bromo) to assess steric/electronic effects on hydrazone formation .

- Kinetic Studies : Use in-situ FTIR or HPLC to track reaction intermediates and identify rate-limiting steps .

- Computational Modeling : Apply DFT (Density Functional Theory) to predict steric hindrance or electronic effects of substituents .

Q. What strategies optimize the stability of this compound under varying storage conditions?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., >150°C) .

- Light Sensitivity : Store in amber vials at –20°C; monitor photodegradation via UV-Vis spectroscopy (λ shifts indicate decomposition) .

- Hydrolytic Stability : Test pH-dependent stability (pH 3–9) using HPLC to quantify degradation products .

Q. How can computational methods predict the reactivity of this compound in multicomponent reactions?

- Methodological Answer :

- Quantum Chemistry : Use Gaussian or ORCA software to calculate frontier molecular orbitals (FMOs) and predict nucleophilic/electrophilic sites .

- QSAR Modeling : Develop Quantitative Structure-Activity Relationship (QSAR) models to correlate substituent effects with reaction outcomes .

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to guide applications in medicinal chemistry .

Q. What analytical approaches validate the purity of this compound in complex matrices?

- Methodological Answer :

- Chromatographic Purity : Use reverse-phase HPLC with a C18 column (acetonitrile:water mobile phase) and UV detection at 254 nm .

- Elemental Analysis : Compare experimental C/H/N ratios (theoretical: C 49.98%, H 11.18%, N 38.84%) with measured values .

- X-ray Crystallography : Resolve crystal structure to confirm molecular geometry and absence of polymorphic impurities .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields of this compound?

- Methodological Answer :

- Reproducibility Checks : Replicate protocols from peer-reviewed studies (e.g., TCI America’s SDS ) while controlling variables like solvent purity and stirring rate.

- Error Analysis : Use statistical tools (e.g., ANOVA) to identify outliers in yield data and assess significance .

- Collaborative Validation : Share samples with independent labs for cross-validation via NMR and MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.